molecular formula C12H28N4O4 B13758664 1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane CAS No. 235093-03-5

1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane

Cat. No.: B13758664
CAS No.: 235093-03-5
M. Wt: 292.38 g/mol
InChI Key: CIUIUEVECAVHDL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane involves the reaction of hexadecylamine with ethylene glycol derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane involves its ability to selectively bind and transport nitrate ions across lipid bilayers. This ionophore forms a complex with nitrate ions, facilitating their movement across cellular membranes. The molecular targets include nitrate ions, and the pathways involved are related to ion transport and regulation .

Comparison with Similar Compounds

1,7,11,17-Tetraoxa-2,6,12,16-tetraazacycloicosane is unique due to its high selectivity and efficiency in transporting nitrate ions. Similar compounds include:

    Sodium Ionophore III: Used for sodium ion detection.

    Potassium Ionophore III: Used for potassium ion detection.

    Magnesium Ionophore VI: Used for magnesium ion detection.

Compared to these ionophores, this compound exhibits superior characteristics for nitrate ion detection, making it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

235093-03-5

Molecular Formula

C12H28N4O4

Molecular Weight

292.38 g/mol

IUPAC Name

1,7,11,17-tetraoxa-2,6,12,16-tetrazacycloicosane

InChI

InChI=1S/C12H28N4O4/c1-5-13-17-9-3-11-19-15-7-2-8-16-20-12-4-10-18-14-6-1/h13-16H,1-12H2

InChI Key

CIUIUEVECAVHDL-UHFFFAOYSA-N

Canonical SMILES

C1CNOCCCONCCCNOCCCONC1

Origin of Product

United States

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